molecular formula C14H18O9 B593487 2-Hydroxy-3-methoxybenzoic acid glucose ester CAS No. 172377-87-6

2-Hydroxy-3-methoxybenzoic acid glucose ester

Cat. No.: B593487
CAS No.: 172377-87-6
M. Wt: 330.289
InChI Key: AKQPDLWSZUWOPL-CGUBKOMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be isolated from the methanol extract of Gentiana scabra. The extract is partitioned with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) successively. The fraction showing the highest activity is chromatographed on silica gel to yield several fractions. The desired compound is isolated by recrystallization from the fraction with the highest PAF-antagonistic activity .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2-hydroxy-3-methoxybenzoic acid glucose ester. Most of the available data pertains to its extraction and isolation from natural sources rather than large-scale synthesis.

Types of Reactions:

    Reduction: Similar to oxidation, reduction reactions are possible but not extensively studied.

    Substitution: The ester group in the compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Potential products include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes could be formed.

    Substitution: Depending on the nucleophile, various substituted esters or alcohols might be produced.

Scientific Research Applications

2-Hydroxy-3-methoxybenzoic acid glucose ester has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-methoxybenzoic acid glucose ester is unique due to its specific antagonistic activity against PAF and its natural occurrence in Gentiana scabra . Its glucose ester moiety also distinguishes it from other salicylic acid derivatives, potentially offering different pharmacokinetic properties and therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQPDLWSZUWOPL-CGUBKOMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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